molecular formula C13H19NO2·HCl B191883 Carnegine hydrochloride, (S)- CAS No. 65140-22-9

Carnegine hydrochloride, (S)-

Cat. No. B191883
CAS RN: 65140-22-9
M. Wt: 257.75 g/mol
InChI Key: LARXMHOYLNCTFD-FVGYRXGTSA-N
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Description

Carnegine hydrochloride, (S)- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. It is a chiral molecule that is synthesized from L-carnitine, an amino acid derivative found in animal tissues. Carnegine hydrochloride, (S)- has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism Of Action

The mechanism of action of Carnegine hydrochloride, (S)- is not fully understood. However, it is believed to work by increasing the levels of acetylcholine, a neurotransmitter that is involved in various physiological processes, including memory and learning. Carnegine hydrochloride, (S)- also has antioxidant properties, which help to protect cells from oxidative stress and damage.

Biochemical And Physiological Effects

Carnegine hydrochloride, (S)- has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity, which makes it a potential candidate for the treatment of diabetes. It also has cardioprotective effects, which make it a potential candidate for the treatment of cardiovascular diseases. Additionally, it has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Carnegine hydrochloride, (S)- has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized using a chiral separation process. Additionally, it has been extensively studied, and its biochemical and physiological effects are well-documented. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to determine its exact therapeutic benefits.

Future Directions

There are several future directions for research on Carnegine hydrochloride, (S)-. One of the directions is to further investigate its mechanism of action and how it interacts with other molecules in the body. Additionally, research could focus on its potential therapeutic benefits for other diseases, such as cancer and autoimmune diseases. Furthermore, research could focus on developing new synthetic methods for Carnegine hydrochloride, (S)- that are more efficient and cost-effective.

Synthesis Methods

Carnegine hydrochloride, (S)- is synthesized from L-carnitine using a chiral separation process. The process involves the use of a chiral stationary phase, which separates the enantiomers of L-carnitine. The (S)-enantiomer is then converted to Carnegine hydrochloride, (S)- through a series of chemical reactions, including hydrolysis and acidification.

Scientific Research Applications

Carnegine hydrochloride, (S)- has been extensively studied for its potential therapeutic benefits. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects, which make it a promising candidate for the treatment of various diseases. Some of the diseases that Carnegine hydrochloride, (S)- has been studied for include diabetes, cardiovascular diseases, and neurodegenerative diseases.

properties

CAS RN

65140-22-9

Product Name

Carnegine hydrochloride, (S)-

Molecular Formula

C13H19NO2·HCl

Molecular Weight

257.75 g/mol

IUPAC Name

(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-9H,5-6H2,1-4H3;1H/t9-;/m0./s1

InChI Key

LARXMHOYLNCTFD-FVGYRXGTSA-N

Isomeric SMILES

C[C@H]1C2=CC(=C(C=C2CCN1C)OC)OC.Cl

SMILES

CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl

synonyms

Carnegin Hydrochloride

Origin of Product

United States

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